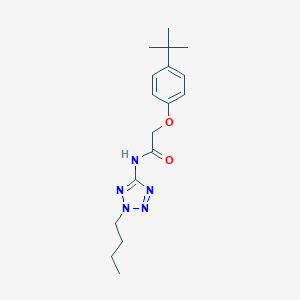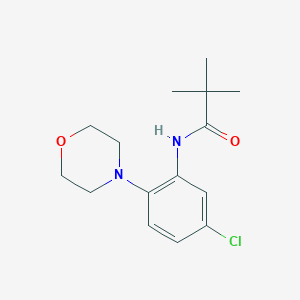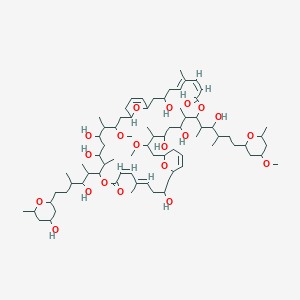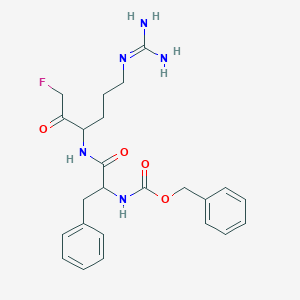
2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide, also known as BAY 41-8543, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tetrazole-containing drugs and has been found to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 acts as a soluble guanylate cyclase (sGC) activator, which leads to the production of cyclic guanosine monophosphate (cGMP). This, in turn, leads to vasodilation and increased blood flow. Additionally, 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 has been found to have a wide range of biochemical and physiological effects. It has been shown to increase cGMP levels, which leads to vasodilation and increased blood flow. Additionally, 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 has been found to increase BDNF expression, which is important for neuronal survival and function. Other effects of 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 include anti-inflammatory effects and anti-oxidative stress effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 has several advantages for lab experiments. It is a potent sGC activator and has been extensively studied for its biochemical and physiological effects. Additionally, 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 has been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 in lab experiments. It has a short half-life and requires frequent dosing. Additionally, 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543. One potential area of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 has been shown to have neuroprotective effects and may be a potential treatment for these diseases. Additionally, 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 may have potential applications in the treatment of pulmonary hypertension and other cardiovascular diseases. Further research is needed to fully understand the potential therapeutic applications of 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543.
Métodos De Síntesis
The synthesis of 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 involves the reaction of 4-tert-butylphenol with 2-chloroacetyl chloride to form 2-(4-tert-butylphenoxy)acetophenone. This intermediate is then treated with sodium azide and butylamine to yield the final product, 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 has been extensively studied for its potential therapeutic applications. It has been found to have vasodilatory effects and has been investigated as a potential treatment for pulmonary hypertension. Additionally, 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide |
|---|---|
Fórmula molecular |
C17H25N5O2 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenoxy)-N-(2-butyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C17H25N5O2/c1-5-6-11-22-20-16(19-21-22)18-15(23)12-24-14-9-7-13(8-10-14)17(2,3)4/h7-10H,5-6,11-12H2,1-4H3,(H,18,20,23) |
Clave InChI |
BDUPAJXBLJRZMU-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
SMILES canónico |
CCCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide](/img/structure/B237633.png)




![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)
![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)


